1-(6-Aminopyridin-2-yl)éthanol

Vue d'ensemble

Description

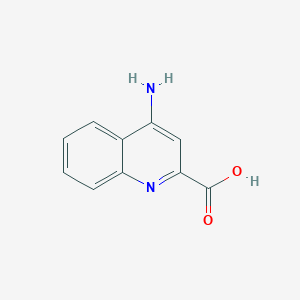

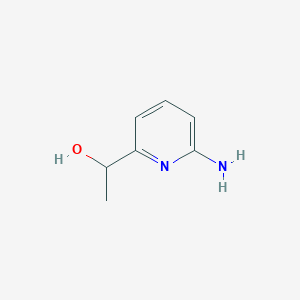

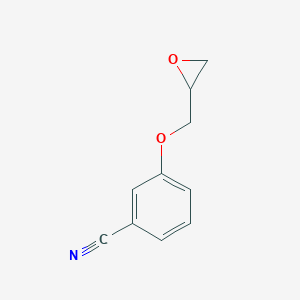

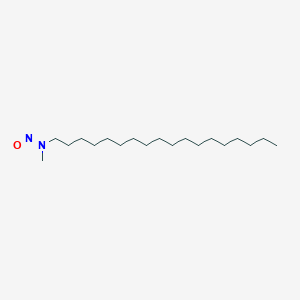

1-(6-Aminopyridin-2-yl)ethanol is an organic compound with the molecular formula C7H10N2O. It consists of a pyridine ring substituted with an amino group at the 6-position and an ethanol group at the 2-position.

Applications De Recherche Scientifique

1-(6-Aminopyridin-2-yl)ethanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mécanisme D'action

Target of Action

It is known that the compound is a derivative of 2,6-diaminopyridine . Diaminopyridine-based compounds are often found in drugs or bioactive molecules . The piperazine moiety, which is similar to the pyridine ring in 1-(6-Aminopyridin-2-yl)ethanol, is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Mode of Action

Based on its structural similarity to 2,6-diaminopyridine-based compounds, it can be inferred that it may interact with its targets in a similar manner . The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.

Biochemical Pathways

It is known that diaminopyridine-based compounds can affect various biochemical pathways

Pharmacokinetics

The compound’s physicochemical properties such as its molecular weight (138167 Da), boiling point (4194±300 °C), and density (13±01 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It is known that diaminopyridine-based compounds can have various biological effects, including anti-fibrotic activities

Action Environment

The action of 1-(6-Aminopyridin-2-yl)ethanol can be influenced by various environmental factors. For instance, the compound’s thermoresponsive behavior can be tuned by varying the concentration of the compound solution, the nature of the alcohol, or the composition of the solvent mixture . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is used.

Analyse Biochimique

Biochemical Properties

It is known that pyridine derivatives, which include 1-(6-Aminopyridin-2-yl)ethanol, can interact with various enzymes and proteins . These interactions can influence the function of these biomolecules, potentially altering biochemical reactions within the cell .

Cellular Effects

Related compounds have been shown to have anti-fibrotic activities, suggesting that 1-(6-Aminopyridin-2-yl)ethanol may also influence cell function . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(6-Aminopyridin-2-yl)ethanol is not well defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(6-Aminopyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(6-nitropyridin-2-yl)ethanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 2-chloro-6-nitropyridine with ethanolamine, followed by reduction of the nitro group to an amino group .

Industrial Production Methods: Industrial production of 1-(6-Aminopyridin-2-yl)ethanol typically involves large-scale reduction reactions using hydrogen gas and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(6-Aminopyridin-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

Oxidation: 1-(6-Carboxypyridin-2-yl)ethanol.

Reduction: 1-(6-Aminopyridin-2-yl)ethane.

Substitution: Derivatives with substituted amino groups.

Comparaison Avec Des Composés Similaires

1-(6-Aminopyridin-2-yl)ethane: Lacks the hydroxyl group, resulting in different solubility and reactivity.

2-(6-Aminopyridin-2-yl)ethanol: Positional isomer with different chemical properties.

1-(6-Aminopyridin-2-yl)propanol: Contains an additional carbon in the alkyl chain, affecting its physical and chemical properties.

Uniqueness: 1-(6-Aminopyridin-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. The presence of both an amino group and an ethanol group allows for versatile chemical modifications and interactions with biological targets .

Propriétés

IUPAC Name |

1-(6-aminopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTSQYYVINKIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)